molecular formula C13H15N3S B1491653 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098140-63-5

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Número de catálogo: B1491653
Número CAS: 2098140-63-5
Peso molecular: 245.35 g/mol
Clave InChI: CNIPAHQVOIHGSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound featuring a fused thiopyrano-pyrazole core. The molecule includes a sulfur atom in the thiopyran ring, an ethyl group at the 1-position, and a pyridin-4-yl substituent at the 3-position. Its molecular weight is approximately 251.33 g/mol (calculated from its formula, C₁₃H₁₅N₃S), and it exhibits moderate lipophilicity due to the sulfur atom and aromatic pyridine moiety.

Safety data indicate that the compound requires stringent handling precautions, including avoidance of inhalation, skin contact, and exposure to ignition sources, as outlined by hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Propiedades

IUPAC Name

1-ethyl-3-pyridin-4-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIPAHQVOIHGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CSCC2)C(=N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis Bioquímico

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to manage reactive oxygen species. Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been found to exhibit beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At higher doses, it may exhibit toxic or adverse effects, including disruptions in neurotransmission and oxidative stress. These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Actividad Biológica

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C13H15N3S\text{C}_{13}\text{H}_{15}\text{N}_3\text{S}

This structure features a thiopyrano core fused with a pyrazole and a pyridine ring, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research focusing on the inhibition of heat shock protein 90 (HSP90) has shown that derivatives of pyrazole can selectively inhibit HSP90α and HSP90β, leading to reduced tumor growth in xenograft models .

2. Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. In vitro studies suggest that it may modulate pathways involved in neurodegenerative diseases by acting on neurotransmitter receptors and reducing oxidative stress markers .

3. Antimicrobial Properties

Preliminary investigations have demonstrated antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Antitumor Efficacy

A study involving a series of analogs of this compound showed significant antitumor activity in human cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 5 to 20 µM across different cancer types.

CompoundCancer TypeIC50 (µM)
ABreast10
BLung15
CColon5

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups. Behavioral tests indicated enhanced recovery in treated animals.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Antioxidant Activity : It may enhance the cellular antioxidant defense system.
  • Modulation of Neurotransmitter Systems : Interactions with dopamine and serotonin receptors have been suggested.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antitumor Activity
Recent studies have indicated that compounds similar to 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exhibit promising antitumor properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a derivative of this compound was tested against human lung cancer cells and demonstrated significant cytotoxicity, suggesting potential as an anticancer agent .

Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. A study evaluated several derivatives for their activity against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited substantial antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli . This suggests that the compound could be further developed into a novel class of antibiotics.

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. In vitro studies have shown that these compounds can reduce apoptosis in neuronal cell lines exposed to neurotoxic agents . This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its effects is crucial for its application in drug development. Studies utilizing molecular docking simulations have suggested that the compound may interact with specific receptors involved in cancer cell signaling pathways. For example, binding affinity studies have shown that it can effectively bind to the ATP-binding site of certain kinases involved in tumor growth .

Case Studies

Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., breast and prostate cancer), derivatives of this compound were found to induce apoptosis through caspase activation pathways. The study highlighted the compound's ability to inhibit key signaling pathways (e.g., PI3K/Akt) associated with tumor growth .

Case Study 2: Antimicrobial Testing
A series of tests were conducted on synthesized derivatives against a panel of bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This study emphasizes the potential for these compounds to serve as lead candidates in antibiotic development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

A comparative analysis of thiopyrano- and pyrano-pyrazole derivatives reveals key variations in substituents, ring systems, and bioactivity.

Compound Name Substituents Ring System Molecular Weight (g/mol) Key Features
Target Compound Ethyl, Pyridin-4-yl Thiopyrano[4,3-c]pyrazole 251.33 Sulfur atom enhances lipophilicity; pyridine improves solubility
1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Ethyl, Piperidin-4-yl Pyrano[4,3-c]pyrazole 235.33 Oxygen atom in pyran ring reduces lipophilicity; piperidine increases basicity
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Ethyl, Thiophen-2-yl Pyrano[4,3-c]pyrazole 234.32 Thiophene enhances π-π interactions but reduces metabolic stability
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid Carboxylic acid Thiopyrano[4,3-c]pyrazole 184.22 Polar carboxyl group improves aqueous solubility; limited membrane permeability

Métodos De Preparación

Step 1: Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate intermediate

  • Reactants: Tetrahydropyranone and diethyl oxalate.
  • Catalyst/Base: Lithium bis(trimethylsilyl)amide (LiHMDS).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Under argon atmosphere, cool to -70 to -80 °C; slowly add tetrahydropyranone and diethyl oxalate solution.
  • Reaction Time: 30 minutes to 2 hours.
  • Workup: Adjust pH to 2-3 with concentrated hydrochloric acid, extract with ethyl acetate, wash with brine, and concentrate.

This step yields the keto-ester intermediate (compound 2), which is a key precursor for ring closure.

Step 2: Cyclization via Hydrazine Hydrate to form Pyrazole Ring

  • Reactants: Crude intermediate from Step 1 dissolved in glacial acetic acid.
  • Reagent: Hydrazine hydrate, added dropwise at 20-30 °C.
  • Reaction Time: Overnight stirring at 20-30 °C.
  • Workup: After reaction completion (monitored by TLC), add water and ethyl acetate; adjust pH to 8-9 with solid sodium carbonate; extract with ethyl acetate; wash with brine; concentrate and precipitate with petroleum ether.
  • Product: Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (compound 3).

This step forms the pyrazole ring fused to the tetrahydropyran moiety.

Step 3: Hydrolysis to Obtain 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

  • Reactants: Compound 3 dissolved in ethanol.
  • Reagent: Aqueous lithium hydroxide solution added slowly at 10-20 °C.
  • Conditions: Heat to 40-60 °C and stir for 2-3 hours.
  • Workup: Concentrate, acidify to pH 1-2 with dilute hydrochloric acid at 10-20 °C, filter, wash with water, and dry.
  • Product: 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (compound 4) with purity up to 99%.

Adaptation for 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

To prepare the target compound, modifications include:

  • Ring modification: Replace the oxygen atom in the tetrahydropyran ring with sulfur to form the tetrahydrothiopyrano ring. This can be achieved by starting with a suitable thiopyranone analog or by sulfur insertion reactions.
  • Substituent introduction: The 3-(pyridin-4-yl) substituent on the pyrazole ring can be introduced via substitution reactions or by using pyridinyl hydrazine derivatives during the cyclization step.
  • N-ethyl substitution: The 1-ethyl group on the pyrazole nitrogen can be introduced by alkylation of the pyrazole nitrogen post ring closure or by using ethyl-substituted hydrazine derivatives.

Summary Table of Key Reaction Parameters

Step Reaction Type Reactants/Conditions Temperature (°C) Time Yield (%) Notes
1 Condensation Tetrahydropyranone + Diethyl oxalate + LiHMDS in THF -70 to -80 0.5 - 2 hours ~50-80 Argon atmosphere, pH adjusted to 2-3
2 Cyclization (Ring closure) Intermediate + Hydrazine hydrate in glacial acetic acid 20 - 30 Overnight Moderate pH adjusted to 8-9 post reaction
3 Hydrolysis Ester + LiOH aqueous in EtOH 10-20 (add), then 40-60 (react) 2-3 hours High Acidify to precipitate final acid product

Research Findings and Advantages of the Method

  • The described method avoids the use of hazardous ethyl diazoacetate, improving safety and scalability.
  • Lithium bis(trimethylsilyl)amide as a base allows mild reaction conditions and good control.
  • The overall yield for the three-step synthesis can reach approximately 65%, which is significantly higher than prior art methods.
  • Purification is simplified by avoiding complicated chromatography, relying on simple extraction and precipitation.
  • The method is amenable to process scale-up due to the use of stable and relatively inexpensive reagents.
  • The synthetic route lends itself to structural modifications, such as sulfur incorporation and pyridinyl substitution, enabling synthesis of the target compound with desired functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using ionic liquid catalysts. For example, protic acidic ionic liquids like [TMBSED][TFA]₂ enable efficient cyclocondensation of arylaldehydes, hydrazine hydrate, and thiopyrano precursors under mild conditions (60–80°C, 4–6 hours) . Alternatively, hydrazine-mediated cyclization of ethyl acetoacetate derivatives with pyridinyl thioketones in methanol (reflux, 12 hours) has been reported, yielding the target compound with moderate purity (65–75%) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR, LC-MS, and X-ray crystallography. For NMR, use deuterated DMSO to resolve tautomeric equilibria in the pyrazole ring (e.g., signals at δ 6.8–7.2 ppm for pyridinyl protons and δ 4.1–4.5 ppm for thiopyrano methylene groups) . LC-MS (ESI+) typically shows [M+H]⁺ peaks at m/z 315–320, confirming molecular weight. Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities in the thiopyrano ring .

Q. What are common byproducts formed during synthesis, and how can they be identified?

  • Methodological Answer : Byproducts include uncyclized thiopyrano intermediates (e.g., 3-(pyridin-4-yl)-1-ethyl-1H-pyrazole-4-carbothioamide) and dimeric adducts. These are identified via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and GC-MS analysis. Silica gel chromatography (10–20% ethyl acetate in hexane) effectively isolates the target compound (>90% purity) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole ring formation in this compound?

  • Methodological Answer : Regioselectivity is governed by electronic effects: the pyridin-4-yl group directs nucleophilic attack at the C3 position of the thiopyrano ring. DFT calculations (B3LYP/6-31G*) show a 12–15 kcal/mol energy preference for the observed regioisomer due to stabilization of the transition state by the pyridine nitrogen’s lone pair .

Q. How can reaction conditions be optimized to minimize byproduct formation in large-scale synthesis?

  • Methodological Answer : Optimize temperature (70–75°C), solvent (N,N-dimethylacetamide), and stoichiometry (1:1.2 molar ratio of pyridinyl thioketone to hydrazine hydrate). Adding molecular sieves (4Å) reduces water content, suppressing hydrolysis byproducts. Yields improve from 65% to 82% under these conditions .

Q. How should researchers address discrepancies in NMR data caused by dynamic effects?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (25–60°C) resolves tautomerism in the pyrazole ring. For example, broadening of δ 4.3 ppm signals at 40°C indicates slow exchange between enol and keto forms. Use D₂O exchange experiments to confirm labile protons .

Q. What strategies are effective for evaluating biological activity when structural analogs lack published data?

  • Methodological Answer : Perform in silico docking (AutoDock Vina) against homology models of CRF-1 receptors or bacterial enoyl-ACP reductases. Prioritize assays based on predicted binding affinity (ΔG < −8 kcal/mol). For antimicrobial activity, use microdilution assays (MIC ≤ 25 µg/mL against S. aureus) .

Q. What advanced purification techniques address challenges with polar impurities?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) resolves polar byproducts. For crystalline impurities, recrystallize from ethanol/water (3:1) at −20°C, achieving >98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.